molecular formula C16H18ClN3 B137663 Besipirdine hydrochloride CAS No. 130953-69-4

Besipirdine hydrochloride

Cat. No. B137663
CAS RN: 130953-69-4
M. Wt: 287.79 g/mol
InChI Key: ZDFVWDHZXAGROF-UHFFFAOYSA-N
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Description

Besipirdine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is a potent antagonist of the 5-HT2A receptor, which is involved in the regulation of various physiological processes. Besipirdine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various disorders, including schizophrenia, depression, and anxiety.

Mechanism of Action

Besipirdine hydrochloride acts as a potent antagonist of the 5-HT2A receptor, which is involved in the regulation of various physiological processes, including mood, cognition, and perception. By blocking the activity of this receptor, besipirdine hydrochloride can modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Besipirdine hydrochloride has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, the regulation of gene expression, and the modulation of intracellular signaling pathways. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

Besipirdine hydrochloride has several advantages for use in laboratory experiments, including its potency, selectivity, and well-characterized mechanism of action. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing and monitoring.

Future Directions

There are several future directions for the study of besipirdine hydrochloride, including the investigation of its potential therapeutic applications in the treatment of various disorders, including schizophrenia, depression, and anxiety. Other potential areas of research include the study of its cognitive-enhancing effects, its potential use as a treatment for substance abuse disorders, and its potential for use in combination therapies with other drugs. Additionally, further research is needed to better understand the mechanisms underlying its effects and to develop more effective dosing and monitoring strategies.

Synthesis Methods

Besipirdine hydrochloride can be synthesized through a multi-step process involving the reaction of 2-chloropyridine with various reagents, including sodium azide, sodium hydride, and sodium borohydride. The final product is obtained through the reaction of the intermediate compound with hydrochloric acid.

Scientific Research Applications

Besipirdine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various disorders, including schizophrenia, depression, and anxiety. It has also been studied for its potential use as a cognitive enhancer and as a treatment for substance abuse disorders.

properties

IUPAC Name

N-propyl-N-pyridin-4-ylindol-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.ClH/c1-2-12-18(15-7-10-17-11-8-15)19-13-9-14-5-3-4-6-16(14)19;/h3-11,13H,2,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFVWDHZXAGROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156811
Record name Besipirdine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Besipirdine hydrochloride

CAS RN

130953-69-4
Record name Besipirdine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130953694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Besipirdine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BESIPIRDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2541WG0P2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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